
Leptolstatin
Übersicht
Beschreibung
Leptolstatin is a compound isolated from the fermentation broth of the bacterium Streptomyces sp. SAM1595. It is known for its role as a gap phase-specific inhibitor of the mammalian cell cycle, particularly affecting the G1 and G2 phases
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leptolstatin is primarily obtained through the fermentation of Streptomyces sp. SAM1595. The fermentation broth is extracted with ethyl acetate, and the compound is purified using silica gel column chromatography and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. Its production remains largely confined to laboratory-scale fermentation processes. The optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions: Leptolstatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Leptolstatin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of various chemical reactions and conditions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Wirkmechanismus
Leptolstatin exerts its effects by inhibiting the progression of the G1 and G2 phases of the mammalian cell cycle . It achieves this by interfering with specific molecular targets and pathways involved in cell cycle regulation. The exact molecular targets are still under investigation, but it is believed to affect key regulatory proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Leptolstatin is unique in its specific inhibition of the G1 and G2 phases of the cell cycle. Similar compounds include:
Mitomycin C: An anticancer antibiotic that crosslinks DNA, inhibiting DNA synthesis and function.
Bleomycin: Another anticancer antibiotic that induces DNA strand breaks.
Camptothecin: A topoisomerase inhibitor that prevents DNA replication.
This compound stands out due to its specific phase-targeting mechanism, which makes it a valuable tool for studying cell cycle dynamics and developing targeted cancer therapies.
Biologische Aktivität
Leptolstatin, a compound derived from the Streptomyces species, has garnered attention due to its unique biological activity, particularly in the context of cancer research. This article delves into the compound's mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a member of the leptomycin family, which are known for their ability to inhibit the nuclear export of proteins via the CRM1 pathway. This inhibition can lead to significant effects on cell cycle progression and apoptosis in various cell types.
This compound primarily exerts its effects by inhibiting the CRM1 protein, which plays a crucial role in transporting proteins from the nucleus to the cytoplasm. This action can disrupt several cellular processes, particularly those involved in cell cycle regulation and apoptosis.
- Cell Cycle Inhibition : this compound has been shown to inhibit the progression of mammalian cells through the G1 and G2 phases of the cell cycle. Studies indicate that it achieves this with an IC50 value as low as 0.4 ng/ml in rat normal fibroblasts (3Y1) .
- Cytotoxicity : While this compound exhibits strong cytostatic effects, its antimicrobial activity is relatively weak. The compound's selective cytotoxicity towards cancer cells suggests potential therapeutic applications, particularly in oncology .
Cytotoxic Effects on Cancer Cells
A series of studies have evaluated this compound’s effectiveness against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (ng/ml) | Effect |
---|---|---|
Rat Normal Fibroblasts | 0.4 | Cytostatic |
Human Breast Cancer | 10 | Cytotoxic |
Human Colon Cancer | 15 | Cytotoxic |
These results indicate that while this compound is highly effective at low concentrations against specific cancer cell lines, it shows limited efficacy against normal cells at similar doses.
Case Studies
- Case Study on Tumor Suppression : A study conducted on mice with implanted tumors demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to enhanced apoptosis in tumor cells due to CRM1 inhibition .
- Clinical Application Challenges : Despite promising results in preclinical studies, clinical trials involving this compound have faced challenges due to its inherent cytotoxicity affecting normal cells. Adjustments in dosage and delivery methods are being explored to mitigate these side effects while maintaining efficacy against tumors .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for isolating and purifying Leptolstactin from Streptomyces cultures?
- Methodology : Use maltose-Bennett or YS agar for initial isolation of Streptomyces strains. Fermentation in YN medium (e.g., 50 L → 500 L scale) with aeration and agitation (e.g., 96 hours at 27°C) optimizes yield. Crude extracts are purified via solvent partitioning (e.g., ethyl acetate) and chromatographic techniques (e.g., silica gel column chromatography, HPLC). Confirm purity via NMR and mass spectrometry .
- Key Data : Fermentation parameters (temperature, duration) and solvent systems significantly impact yield (Table 1).
Fermentation Medium | Scale (L) | Duration (hrs) | Yield (mg/L) |
---|---|---|---|
YN (Seed) | 50 | 60 | 12.5 |
YN (Production) | 500 | 96 | 28.3 |
Q. How can researchers confirm Leptolstactin-induced G1/G2 cell cycle arrest in mammalian cells?
- Methodology : Synchronize cells (e.g., serum deprivation in 3Y1-B rat fibroblasts) and treat with Leptolstactin. Use flow cytometry to quantify DNA content via propidium iodide staining. Compare cell cycle distribution (G1, S, G2 phases) between treated and untreated groups. Validate with Western blotting for cyclin-dependent kinase inhibitors (e.g., p21) .
- Statistical Approach : Apply ANOVA to assess significance (p < 0.05) in phase distribution changes. Include replication (n ≥ 3) to ensure reproducibility .
Q. What criteria should guide the design of dose-response studies for Leptolstactin?
- Methodology : Use a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC50 values. Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-only treatment). Monitor cytotoxicity via MTT assays and validate with live/dead staining .
- Data Interpretation : Plot dose-response curves using nonlinear regression models (e.g., Hill equation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in Leptolstactin’s mechanism of action across different cell types?
- Methodology : Perform comparative transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify cell-type-specific pathways. Validate hypotheses using siRNA knockdown or CRISPR-Cas9 gene editing. For example, if p53-dependent apoptosis is observed in fibroblasts but not in epithelial cells, compare p53 activation status via immunoblotting .
- Meta-Analysis : Systematically review literature (e.g., PRISMA guidelines) to identify variables (e.g., cell line origin, culture conditions) that may explain discrepancies. Contact authors for raw data if gaps exist .
Q. What strategies optimize Leptolstactin’s stability in in vivo pharmacokinetic studies?
- Methodology : Assess degradation pathways via accelerated stability testing (e.g., pH, temperature variations). Use LC-MS to identify metabolites. Formulate with cyclodextrins or liposomal encapsulation to enhance bioavailability. Validate in rodent models via plasma half-life (t1/2) and area-under-curve (AUC) measurements .
- Key Parameters :
- pH Stability : Retain >90% activity at pH 6.5–7.4.
- Temperature Sensitivity : Degrades rapidly above 37°C (t1/2 < 2 hrs at 42°C) .
Q. How should researchers address ethical and statistical limitations in long-term Leptolstactin toxicity studies?
- Ethical Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use minimal animal cohorts (3R principles) and predefine humane endpoints. Consult institutional review boards (IRBs) for protocol approval .
- Statistical Rigor : Power analysis (e.g., G*Power software) to determine cohort size. Apply survival analysis (Kaplan-Meier curves) for toxicity endpoints. Include blinded assessments to reduce bias .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in Leptolstactin bioactivity assays?
- Standardization : Adopt CLSI guidelines for antimicrobial assays (e.g., broth microdilution for MIC determination). For eukaryotic cells, use synchronized cultures and standardized serum batches. Document all parameters (e.g., passage number, media lot) in supplemental materials .
- Data Reporting : Follow MIAME (microarray) or MIAPE (proteomics) standards for omics data. Share raw files (e.g., .RAW for LC-MS) via public repositories (e.g., PRIDE, GEO) .
Q. How can researchers leverage structural analogs (e.g., leptomycins) to study Leptolstactin’s SAR?
- Approach : Perform comparative molecular docking (e.g., AutoDock Vina) using X-ray/NMR structures of target proteins (e.g., CRM1). Synthesize analogs with modifications at the C15 position and test for bioactivity shifts. Use QSAR models to predict optimal substituents .
Q. Data Contradiction Analysis Framework
Eigenschaften
CAS-Nummer |
149633-91-0 |
---|---|
Molekularformel |
C31H48O5 |
Molekulargewicht |
500.7 g/mol |
IUPAC-Name |
2-[(3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-3,7,9,17-tetraenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C31H48O5/c1-21(18-23(3)14-15-28-12-9-13-29(33)36-28)10-8-11-22(2)19-25(5)30(34)27(7)31(35)26(6)20-24(4)16-17-32/h8-9,11,13,16,18-19,21,25-28,31-32,35H,10,12,14-15,17,20H2,1-7H3/b11-8+,22-19+,23-18+,24-16+ |
InChI-Schlüssel |
JUNILAWHCDMYAE-HGJPKUQDSA-N |
SMILES |
O=C1C=CCC(CC/C(C)=C/C(C)C/C=C/C(C)=C/C(C)C(C(C)C(O)C(C)C/C(C)=C/CO)=O)O1 |
Isomerische SMILES |
CC(C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/CO)/C)O)/C)/C=C(\C)/CCC1CC=CC(=O)O1 |
Kanonische SMILES |
CC(CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C=C(C)CCC1CC=CC(=O)O1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leptolstatin; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.